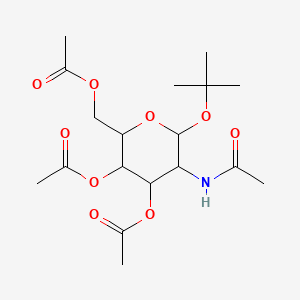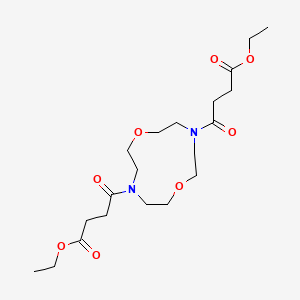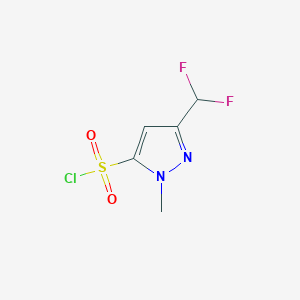
octyl 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure that includes an octyl chain, a methylphenyl group, and a dioxo-dihydro-isoindole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with phthalic anhydride to form the intermediate, which is then reacted with octanol under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo-dihydro-isoindole moiety, converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of octyl 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- Octyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-(4-Methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Comparison: While these compounds share structural similarities, octyl 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the octyl chain, which can influence its solubility, bioavailability, and overall biological activity. The specific arrangement of functional groups also contributes to its distinct chemical reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
octyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-6-7-8-15-29-24(28)18-11-14-20-21(16-18)23(27)25(22(20)26)19-12-9-17(2)10-13-19/h9-14,16H,3-8,15H2,1-2H3 |
InChI Key |
ZYOSTQUKRIEPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)



![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)


![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)

![2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)
![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708802.png)
